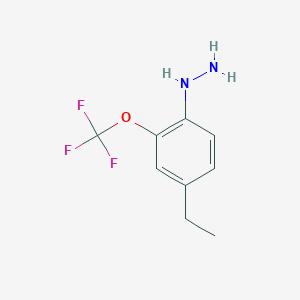
1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with an ethyl group and a trifluoromethoxy group
Métodos De Preparación
The synthesis of 1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-ethyl-2-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects has shown promise in the treatment of certain diseases, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets within biological systems. The compound is believed to bind to certain proteins or enzymes, altering their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylhydrazine: This compound lacks the ethyl group, which may affect its reactivity and biological activity.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound has two trifluoromethoxyphenyl groups, making it structurally more complex and potentially leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11F3N2O |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
[4-ethyl-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2O/c1-2-6-3-4-7(14-13)8(5-6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
Clave InChI |
NHESHZCODRUCRU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)NN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



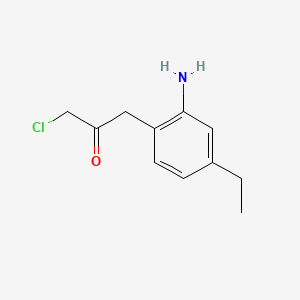
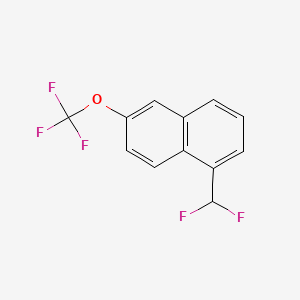
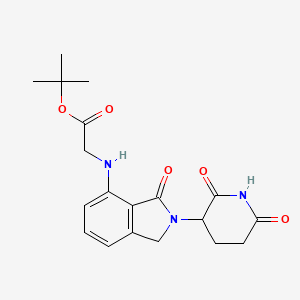
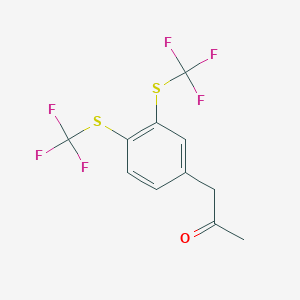
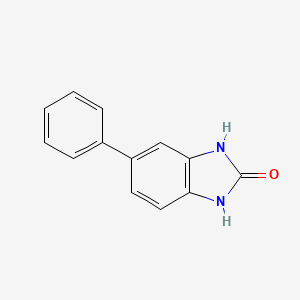
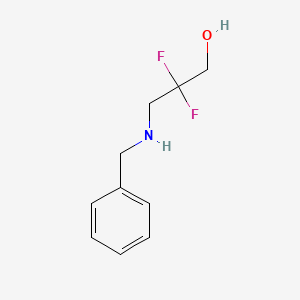

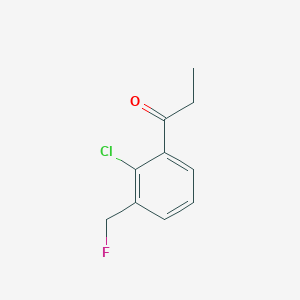

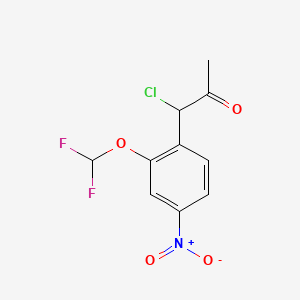
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
